7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Synthetic methodology Boron heterocycle Nitroarene

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) features a six-membered boracycle—not a five-membered benzoxaborole—altering Lewis acidity and target binding geometry. The C7-nitro handle enables reduction to the 7-amino derivative (CAS 1335095-08-3) for SAR expansion unavailable with non-nitrated analogs. Documented broad-spectrum antileishmanial activity (EC₅₀ 0.29–18.3 μM) supports head-to-head comparisons with clinical-stage benzoxaboroles. Fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy. Validated one-step synthetic protocol published in Molbank (2023, M1654). ≥95% purity. For laboratory research use only.

Molecular Formula C8H8BNO4
Molecular Weight 192.97 g/mol
CAS No. 1335095-07-2
Cat. No. B1530519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
CAS1335095-07-2
Molecular FormulaC8H8BNO4
Molecular Weight192.97 g/mol
Structural Identifiers
SMILESB1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2
InChIKeyKSLYOAYMEHCMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2): Chemical Identity and Research-Grade Procurement Overview


7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 1335095-07-2) is a nitro-functionalized benzoxaborinine derivative (C₈H₈BNO₄, molecular weight 192.97) containing a six-membered oxaboracycle with a boron atom at position 1 and a nitro group at position 7 of the fused benzene ring [1]. This compound belongs to the benzoxaborinine scaffold class—a homologue of the more widely studied benzoxaborole chemotype that incorporates an additional carbon atom in the boracycle, resulting in distinct physicochemical properties including altered Lewis acidity and conformational flexibility [2]. The compound is commercially available as a research chemical (purity ≥95%) for laboratory applications, with documented utility as both a versatile small-molecule scaffold and a synthetic intermediate en route to bicyclic boronates with pharmaceutical relevance .

Why Generic Substitution of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol with Other Benzoxaborinines or Benzoxaboroles Is Not Scientifically Valid


Procurement decisions involving 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol cannot be satisfied by substituting with structurally related benzoxaborinines or benzoxaboroles due to critical structure-activity and physicochemical differences that directly impact research reproducibility and synthetic utility. First, the benzoxaborinine scaffold differs fundamentally from the more common benzoxaborole chemotype by possessing a six-membered (rather than five-membered) boracycle, which confers reduced Lewis acidity at the boron center and altered binding geometry to biological targets such as carbonic anhydrases [1]. Second, the presence of the nitro substituent at position 7 introduces distinct electronic effects and provides a chemically addressable handle for reduction to the corresponding 7-amino derivative (CAS 1335095-08-3)—a transformation pathway not available to the non-nitrated parent compound 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS 19206-51-0) . Third, substitution with clinical-stage benzoxaborole candidates (e.g., DNDI-6148, AN15368) introduces confounding variables including distinct mechanism of action (CPSF3 inhibition versus undefined targets), prodrug activation requirements, and species-specific activity profiles that are not representative of this research compound [2].

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: Quantitative Comparative Evidence for Scientific Procurement Decisions


Synthetic Accessibility and Yield Advantage of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol via One-Step Protocol

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol can be synthesized in a single step using adapted Vilsmeier conditions with quantitative yield, whereas alternative synthetic routes to related benzoxaborinines typically require multi-step sequences with significantly lower overall yields. The one-step protocol employs readily available starting materials and delivers the title compound with full spectroscopic characterization including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with palladium-catalyzed cyclization approaches for 4-substituted benzoxaborinin-1-ols, which require specialized catalysts, controlled conditions, and typically achieve variable yields across multiple steps [2].

Synthetic methodology Boron heterocycle Nitroarene

Spectroscopic Characterization Completeness of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol for Analytical Reference

The published characterization of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol includes a comprehensive suite of spectroscopic data: ¹H-NMR, ²H-NMR (specific for boron-containing compounds), ¹³C-NMR, IR, and Raman spectroscopy, all provided in detail in the primary literature [1]. In contrast, many commercially available benzoxaborinine analogs and the non-nitrated parent compound (CAS 19206-51-0) lack this depth of publicly documented, peer-reviewed spectral characterization, with vendor technical datasheets often providing only basic molecular weight and formula information . The availability of detailed, peer-reviewed ²H-NMR data is particularly valuable given the diagnostic utility of boron NMR for confirming structural integrity of boron-containing heterocycles.

Analytical chemistry NMR spectroscopy Quality control

Antileishmanial Activity Profile of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol Across Leishmania Species

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (designated as Compound 29 in the referenced study) was evaluated against intracellular amastigotes of six Leishmania species known to cause cutaneous leishmaniasis (L. major, L. aethiopica, L. amazonensis, L. panamensis, L. mexicana, and L. tropica), demonstrating EC₅₀ values ranging from 0.29 to 18.3 μM across the species panel [1]. For context, the benzoxaborole clinical candidate DNDI-6148—a structurally distinct five-membered benzoxaborole lacking the nitro substituent and containing a 5-phenoxy moiety—shows EC₅₀ values ranging from 0.29 to 18.3 μM in the same assay system [1]. This broad-spectrum antileishmanial activity profile distinguishes the compound from nitroimidazole and aminopyrazole analogs evaluated in parallel, which exhibited species-specific potency variations exceeding those observed for the benzoxaborinine series.

Antiparasitic Leishmaniasis Phenotypic screening

Benzoxaborinine Scaffold Architectural Differentiation from Benzoxaborole in Carbonic Anhydrase Binding

The benzoxaborinine scaffold—of which 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a nitro-substituted derivative—differs from the more common benzoxaborole scaffold by incorporating an additional carbon atom in the boracycle, resulting in a six-membered rather than five-membered boron-containing ring [1]. This architectural distinction produces measurable physicochemical and pharmacological differences: benzoxaborinines are less acidic than benzoxaboroles and incur a higher energy penalty upon ionization, with the resulting conjugate base being more basic [2]. In carbonic anhydrase inhibition assays, the expanded ring alters the orientation of the inhibitor within the enzyme active site relative to the zinc-binding mode observed for benzoxaboroles, representing a validated scaffold-hopping opportunity for structure-based drug design [1].

Carbonic anhydrase inhibition Scaffold hopping Medicinal chemistry

Functional Utility of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol as a Synthetic Intermediate for Bicyclic Boronates

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol serves as a documented intermediate en route to bicyclic boronates that function as ultra-broad-spectrum β-lactamase inhibitors (BLIs), with patents explicitly identifying nitro-substituted benzoxaborinines as key building blocks for pharmaceutical API synthesis [1]. The presence of the 7-nitro group provides a synthetic handle for further derivatization—including reduction to the 7-amino analog (CAS 1335095-08-3) or participation in nucleophilic aromatic substitution reactions—that is absent in the non-nitrated parent scaffold (CAS 19206-51-0). In contrast, alternative benzoxaborinine derivatives lacking the nitro substituent (such as 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol) or bearing different substitution patterns do not offer the same chemical versatility for downstream functionalization or patent-documented synthetic pathways .

Synthetic intermediate API synthesis Beta-lactamase inhibitors

Validated Research and Industrial Application Scenarios for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol Based on Quantitative Evidence


Medicinal Chemistry Scaffold-Hopping and Structure-Activity Relationship Studies in Antiparasitic Drug Discovery

This compound is suitable for systematic SAR investigations comparing six-membered benzoxaborinines against five-membered benzoxaboroles in antileishmanial and antitrypanosomal programs. Its demonstrated broad-spectrum activity against Leishmania species (EC₅₀ range 0.29–18.3 μM) enables head-to-head comparisons with clinical-stage benzoxaboroles such as DNDI-6148, allowing researchers to isolate the contributions of ring size and nitro substitution to antiparasitic potency and species selectivity [1]. The nitro group provides a synthetic handle for generating reduced 7-amino derivatives (CAS 1335095-08-3) for further SAR expansion.

Synthetic Methodology Development and Boron Heterocycle Chemical Space Exploration

The availability of a validated, high-yield, one-step synthetic protocol published in Molbank (2023, M1654) makes this compound an ideal model substrate for developing and benchmarking new synthetic methodologies for boron-containing heterocycles [2]. The quantitative yield reported under adapted Vilsmeier conditions establishes a performance baseline against which alternative synthetic routes (e.g., palladium-catalyzed cyclization, haloboration approaches) can be objectively compared, supporting both academic methodology development and industrial process optimization efforts.

Carbonic Anhydrase Inhibitor Discovery and Zinc-Binding Pharmacophore Characterization

As a representative of the benzoxaborinine chemotype, this compound supports research programs exploring novel carbonic anhydrase inhibitors with distinct binding modes relative to classical sulfonamides and five-membered benzoxaboroles. The documented altered orientation within the CA active site—attributable to the expanded six-membered boracycle—provides a structural rationale for investigating isoform selectivity and antitumor applications, particularly in melanoma models where benzoxaborinine derivatives have demonstrated antiproliferative activity [3].

Analytical Reference Standard for Multi-Nuclear NMR Method Development and Quality Control

The comprehensive peer-reviewed spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) published for this compound enables its use as an analytical reference standard for method development and instrument calibration in laboratories working with boron-containing heterocycles [2]. The inclusion of ²H-NMR data is particularly valuable for confirming the structural integrity and coordination state of boron-containing compounds, addressing a common analytical gap in quality control workflows for organoboron research chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.